molecular formula C17H21NO4 B13417841 (R)-Allococaine CAS No. 668-19-9

(R)-Allococaine

Cat. No.: B13417841
CAS No.: 668-19-9
M. Wt: 303.35 g/mol
InChI Key: ZPUCINDJVBIVPJ-GBJTYRQASA-N
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Description

®-Allococaine is a chiral compound known for its potential applications in various scientific fields It is an enantiomer of allococaine, which means it has a specific three-dimensional arrangement that distinguishes it from its mirror image

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-Allococaine typically involves chiral resolution techniques or asymmetric synthesis. One common method is the use of chiral catalysts to induce the formation of the ®-enantiomer selectively. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of ®-Allococaine may involve large-scale chiral resolution processes or the use of biocatalysts. These methods are optimized for efficiency and cost-effectiveness, ensuring that the compound can be produced in sufficient quantities for research and application.

Chemical Reactions Analysis

Types of Reactions: ®-Allococaine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

®-Allococaine has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex molecules.

    Biology: It serves as a tool for studying chiral interactions in biological systems.

    Industry: It is used in the production of chiral intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of ®-Allococaine involves its interaction with specific molecular targets, such as ion channels or receptors. The compound exerts its effects by binding to these targets and modulating their activity. This can lead to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

    (S)-Allococaine: The mirror image of ®-Allococaine, with different biological activity.

    Lidocaine: A widely used local anesthetic with a similar structure but different pharmacological properties.

    Procaine: Another local anesthetic with a similar mechanism of action but different chemical structure.

Uniqueness: ®-Allococaine is unique due to its specific chiral configuration, which can result in different biological activities compared to its enantiomer and other similar compounds. This makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

668-19-9

Molecular Formula

C17H21NO4

Molecular Weight

303.35 g/mol

IUPAC Name

methyl (1R,2R,3R,5S)-3-benzoyloxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate

InChI

InChI=1S/C17H21NO4/c1-18-12-8-9-13(18)15(17(20)21-2)14(10-12)22-16(19)11-6-4-3-5-7-11/h3-7,12-15H,8-10H2,1-2H3/t12-,13+,14+,15+/m0/s1

InChI Key

ZPUCINDJVBIVPJ-GBJTYRQASA-N

Isomeric SMILES

CN1[C@H]2CC[C@@H]1[C@H]([C@@H](C2)OC(=O)C3=CC=CC=C3)C(=O)OC

Canonical SMILES

CN1C2CCC1C(C(C2)OC(=O)C3=CC=CC=C3)C(=O)OC

Origin of Product

United States

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